molecular formula C9H10N4OS B12498799 2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12498799
M. Wt: 222.27 g/mol
InChI Key: IKLGIRYOHPWLOQ-UHFFFAOYSA-N
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Description

10-hydrazinyl-7-thia-9,11-diazatricyclo[6400(2),?]dodeca-1(8),2(6),10-trien-12-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-hydrazinyl-7-thia-9,11-diazatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),10-trien-12-one typically involves multiple steps. One common method involves the cyclization of a suitable precursor under specific conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

10-hydrazinyl-7-thia-9,11-diazatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),10-trien-12-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

10-hydrazinyl-7-thia-9,11-diazatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),10-trien-12-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 10-hydrazinyl-7-thia-9,11-diazatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),10-trien-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-hydrazinyl-7-thia-9,11-diazatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),10-trien-12-one is unique due to its specific hydrazinyl and thia-diazatricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

10-hydrazinyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C9H10N4OS/c10-13-9-11-7(14)6-4-2-1-3-5(4)15-8(6)12-9/h1-3,10H2,(H2,11,12,13,14)

InChI Key

IKLGIRYOHPWLOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)NN

Origin of Product

United States

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